REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([O:11]C)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1.Cl>C(Cl)Cl>[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](=[O:19])[C:8]2[CH:7]=[CH:6][C:5]([OH:11])=[CH:10][CH:9]=2)=[CH:16][CH:15]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
510 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
430 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
Name
|
ice
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred well during this hydrolysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the flask is cooled
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is next heated 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
TEMPERATURE
|
Details
|
to cool to about 25° C.
|
Type
|
CUSTOM
|
Details
|
the methylene chloride phase is decanted
|
Type
|
WASH
|
Details
|
washed once with water
|
Type
|
CUSTOM
|
Details
|
transferred to another 5-liter vessel
|
Type
|
CUSTOM
|
Details
|
The methylene chloride is removed by evaporation
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed
|
Type
|
TEMPERATURE
|
Details
|
is cooled to approximately 50° C.
|
Type
|
ADDITION
|
Details
|
800 g (6 M) of aluminium chloride is added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated 1 hour 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
under reflux (
|
Type
|
TEMPERATURE
|
Details
|
very gentle reflux), and demethylation proceeds rapidly
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
ADDITION
|
Details
|
poured onto 6 kg of ice and 0.5 l of concentrated HCl
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 1 hour 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the precipitate is dried
|
Type
|
WASH
|
Details
|
the latter is washed with water, with methylene chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C1=CC=C(C=C1)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([O:11]C)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1.Cl>C(Cl)Cl>[Cl:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](=[O:19])[C:8]2[CH:7]=[CH:6][C:5]([OH:11])=[CH:10][CH:9]=2)=[CH:16][CH:15]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
510 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
430 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)Cl)C=C1
|
Name
|
ice
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred well during this hydrolysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the flask is cooled
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is next heated 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
WAIT
|
Details
|
is left
|
Type
|
TEMPERATURE
|
Details
|
to cool to about 25° C.
|
Type
|
CUSTOM
|
Details
|
the methylene chloride phase is decanted
|
Type
|
WASH
|
Details
|
washed once with water
|
Type
|
CUSTOM
|
Details
|
transferred to another 5-liter vessel
|
Type
|
CUSTOM
|
Details
|
The methylene chloride is removed by evaporation
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed
|
Type
|
TEMPERATURE
|
Details
|
is cooled to approximately 50° C.
|
Type
|
ADDITION
|
Details
|
800 g (6 M) of aluminium chloride is added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated 1 hour 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
under reflux (
|
Type
|
TEMPERATURE
|
Details
|
very gentle reflux), and demethylation proceeds rapidly
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled
|
Type
|
ADDITION
|
Details
|
poured onto 6 kg of ice and 0.5 l of concentrated HCl
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 1 hour 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the precipitate is dried
|
Type
|
WASH
|
Details
|
the latter is washed with water, with methylene chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C1=CC=C(C=C1)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |